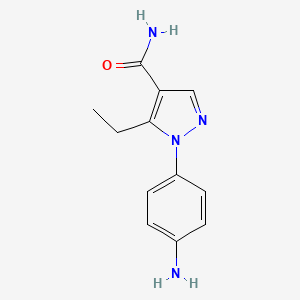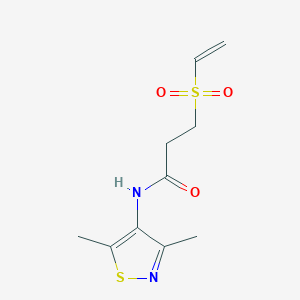
2-(benzylthio)-6-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylthio)-6-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)pyrimidin-4(3H)-one is a synthetic compound that exhibits potential applications in various scientific fields. Its structure combines elements from benzylthio, dihydroisoquinoline, and pyrimidinone, each contributing to its chemical behavior and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-6-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)pyrimidin-4(3H)-one typically involves multiple steps:
Starting Materials
Benzylthiol
2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoacetic acid
Appropriate pyrimidinone derivative
Key Reactions
Thioether Formation: : Benzylthiol reacts with an appropriate electrophilic partner to introduce the benzylthio group.
Acylation: : The 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoacetic acid is acylated with the benzylthio intermediate.
Cyclization: : The final step involves cyclization to form the pyrimidinone core.
Industrial Production Methods
Scaling up the production involves optimizing the reaction conditions to ensure high yield and purity. Techniques like flow chemistry and continuous synthesis might be employed to improve efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Potential transformation of sulfur groups into sulfoxides or sulfones.
Reduction: : Reductive amination could modify the isoquinoline moiety.
Substitution: : Nucleophilic substitution reactions on the benzylthio group or the pyrimidinone core.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Sodium borohydride or catalytic hydrogenation.
Substitution: : Halogenating agents or nucleophilic bases like sodium methoxide.
Major Products
Oxidation: : Sulfoxides or sulfones as products.
Reduction: : Alkylated dihydroisoquinoline derivatives.
Substitution: : Varied nucleophile-substituted products on the pyrimidinone core or benzylthio group.
Scientific Research Applications
Chemistry: : As a building block for more complex molecular architectures, useful in synthetic organic chemistry.
Biology: : Investigated for potential activity as enzyme inhibitors or receptor modulators.
Industry: : Possible use in materials science, including the creation of novel polymers or coatings.
Mechanism of Action
The compound’s mechanism of action can vary based on its application:
Molecular Targets: : Interaction with specific enzymes or receptors, altering their activity.
Pathways: : It may modulate biochemical pathways such as those involved in cell signaling or metabolism.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylthio)pyrimidin-4(3H)-one: : Shares the benzylthio and pyrimidinone structures, but lacks the dihydroisoquinoline moiety.
6-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)pyrimidin-4(3H)-one: : Lacks the benzylthio group.
2-(Alkylthio)pyrimidinones:
Uniqueness
The combination of the benzylthio, dihydroisoquinoline, and pyrimidinone moieties in 2-(benzylthio)-6-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)pyrimidin-4(3H)-one creates a unique scaffold with potentially distinct biological activity and chemical reactivity, offering a versatile platform for further research and development.
Properties
IUPAC Name |
2-benzylsulfanyl-4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c26-20-12-19(23-22(24-20)28-15-16-6-2-1-3-7-16)13-21(27)25-11-10-17-8-4-5-9-18(17)14-25/h1-9,12H,10-11,13-15H2,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHRHZJQFBOYGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC3=CC(=O)NC(=N3)SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclopentanecarboxamide](/img/structure/B2459073.png)

![N-(1-cyanocycloheptyl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B2459076.png)
![4-tert-butyl-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B2459077.png)
![2-(4-{5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBONYL}PIPERAZIN-1-YL)PYRIMIDINE](/img/structure/B2459078.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2459081.png)
![N-benzyl-N-(cyanomethyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2459083.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2459084.png)
![3-(benzenesulfonyl)-6-ethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2459086.png)
![[(2-Fluorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride](/img/structure/B2459088.png)
![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2459090.png)
![2,4-DIETHYL 5-{5-[(2-CHLOROETHYL)(METHYL)SULFAMOYL]-2-METHOXYBENZAMIDO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE](/img/structure/B2459092.png)

